molecular formula C14H13ClN4O2S B213938 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B213938
M. Wt: 336.8 g/mol
InChI Key: IRCYAYMSHIFVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as EBC-46, is a synthetic compound that has been synthesized from the seeds of the Fontainea picrosperma tree. This compound has been found to have potential anti-cancer properties and has been studied extensively in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves the activation of protein kinase C (PKC) enzymes in cancer cells. PKC enzymes play a crucial role in cell signaling and are involved in the regulation of various cellular processes, including cell growth and division. Activation of PKC enzymes by 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide leads to the induction of apoptosis in cancer cells, ultimately leading to their destruction.
Biochemical and Physiological Effects:
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide for lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide that improve its solubility in water. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in humans and to explore its potential as a cancer treatment.

Synthesis Methods

The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the extraction of the compound from the seeds of the Fontainea picrosperma tree. The extracted compound is then purified and subjected to various chemical reactions to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential as an anti-cancer agent. Research has shown that 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has the ability to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to have anti-inflammatory and anti-tumor properties.

properties

Product Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H13ClN4O2S/c1-3-21-8-4-5-10-11(6-8)22-14(17-10)18-13(20)12-9(15)7-16-19(12)2/h4-7H,3H2,1-2H3,(H,17,18,20)

InChI Key

IRCYAYMSHIFVHE-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=NN3C)Cl

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

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